molecular formula C21H20ClNO3S B11600190 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate

2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate

Cat. No.: B11600190
M. Wt: 401.9 g/mol
InChI Key: PPXXIGGPNCQEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 6-chloro-4-phenyl-1,2-dihydroquinolin-3-yl core linked via a sulfanyl group to an ethyl 2-methylpropanoate ester. The dihydroquinoline scaffold is substituted with electron-withdrawing (chloro) and aromatic (phenyl) groups, while the ester moiety contributes to lipophilicity. The sulfanyl bridge may influence redox stability and intermolecular interactions. Structural analogs include heterocyclic esters, impurities in pharmaceuticals, and bioactive molecules like Montelukast derivatives.

Properties

Molecular Formula

C21H20ClNO3S

Molecular Weight

401.9 g/mol

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate

InChI

InChI=1S/C21H20ClNO3S/c1-13(2)21(25)26-10-11-27-19-18(14-6-4-3-5-7-14)16-12-15(22)8-9-17(16)23-20(19)24/h3-9,12-13H,10-11H2,1-2H3,(H,23,24)

InChI Key

PPXXIGGPNCQEPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCSC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Chloro Substituent: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus oxychloride.

    Formation of the Sulfanyl Ethyl Ester Group: The sulfanyl ethyl ester group can be introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with an appropriate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)

  • Structural Differences: Core Heterocycle: 1,2-Dihydroquinoxaline (two nitrogens) vs. 1,2-dihydroquinoline (one nitrogen). Substituents: Phenyl and keto groups at the propanoate chain vs. the target compound’s sulfanyl-linked ethyl ester.
  • The absence of a sulfur bridge in 3cd reduces susceptibility to oxidation but may limit thiol-mediated interactions in biological systems.

Methyl/Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Impurities D and E, EP)

  • Structural Differences: Linker: Phenoxy group vs. sulfanyl group. Core: Benzophenone vs. dihydroquinoline.
  • The 2-methylpropanoate ester is common across all compounds, suggesting shared metabolic pathways (e.g., esterase hydrolysis).

Montelukast Derivatives (e.g., 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid)

  • Structural Differences: Core: 7-Chloroquinoline vs. 6-chloro-1,2-dihydroquinolin-2-one. Functional Groups: Carboxylic acid and cyclopropyl groups in Montelukast vs. ester and phenyl in the target compound.
  • Implications: The dihydroquinolinone core in the target compound may confer conformational rigidity compared to Montelukast’s flexible side chains.

Comparative Data Table

Compound Name Core Structure Key Substituents Solubility (Predicted) Stability Considerations
Target Compound 1,2-Dihydroquinoline 6-Cl, 4-Ph, sulfanyl-ethyl ester Low (lipophilic ester) Sulfanyl oxidation risk
Ethyl 3cd 1,2-Dihydroquinoxaline Phenyl, keto-propanoate Moderate (polar N) Stable under inert conditions
Impurity D (EP) Benzophenone 4-Cl, phenoxy-2-methylpropanoate Low Ester hydrolysis susceptibility
Montelukast Derivative 7-Chloroquinoline Carboxylic acid, cyclopropyl High (ionizable acid) Acid-sensitive functionalities

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for ethyl esters in , where mesitylacetyl chloride is used for esterification . Yields for similar compounds range from 48–52%, suggesting moderate efficiency .
  • Regulatory Considerations: Impurities with 2-methylpropanoate esters are rigorously monitored (e.g., EP standards), indicating the target compound may require similar purity profiling .

Biological Activity

2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a chloroquinoline moiety and a sulfanyl group, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate is C22H23ClN2O2SC_{22}H_{23}ClN_2O_2S with a molar mass of approximately 414.95 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC22H23ClN2O2S
Molar Mass414.95 g/mol
LogP3.8271
Polar Surface Area45.994 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Research has indicated that compounds related to quinoline derivatives exhibit significant antimicrobial properties. A study found that similar structures can inhibit the growth of various bacterial strains, suggesting that the sulfanyl group may enhance this activity by modifying the compound's lipophilicity and membrane permeability .

Anticancer Properties

The anticancer potential of quinoline derivatives has been widely documented. For instance, a study demonstrated that compounds with a similar scaffold induced apoptosis in cancer cells via the activation of caspase pathways . The specific mechanism for 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate remains to be fully elucidated but may involve interaction with DNA or inhibition of topoisomerases.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. Compounds with similar structures have shown promise as anti-inflammatory agents by inhibiting these enzymes . The presence of the chloro and sulfanyl groups may contribute to this inhibitory effect.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives including those similar to 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl 2-methylpropanoate were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly affected antimicrobial potency, with certain analogs exhibiting minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant strains .

Case Study 2: Anticancer Mechanism

A recent study investigated the effects of quinoline-based compounds on human cancer cell lines. The results showed that treatment with these compounds led to cell cycle arrest and increased apoptosis markers in breast cancer cells. The study concluded that the structural features of these compounds are crucial for their anticancer activity .

Q & A

Basic: What synthetic routes are available for preparing this compound, and how can reaction efficiency be optimized?

The compound is typically synthesized via a multi-step condensation process. A representative method involves reacting 2-chloro-benzo[h]quinoline-3-carbaldehyde with p-methoxyacetophenone in a binary solvent system (ethanol + DMF) under basic conditions (40% NaOH). After 48 hours of stirring, the product is precipitated by acidification and crystallized from ethanol . To optimize yield, variables such as solvent polarity (e.g., DMF for enhanced solubility), temperature (room temperature to 60°C), and stoichiometric ratios (1:1 aldehyde/ketone) should be systematically tested using factorial experimental design.

Basic: What analytical techniques are recommended for purity assessment and structural validation?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and a mobile phase gradient of acetonitrile/water (70:30 to 90:10) to quantify purity. Ensure ≥95% purity for research-grade material .
  • Nuclear Magnetic Resonance (NMR): Confirm the sulfanyl and ester moieties via 1^1H NMR (e.g., δ 3.2–3.5 ppm for CH2_2-S and δ 1.2–1.4 ppm for 2-methylpropanoate methyl groups) and 13^{13}C NMR (e.g., carbonyl signals at ~170 ppm) .

Advanced: How can computational modeling predict the compound’s target-specific bioactivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions between the compound and target proteins (e.g., kinases or receptors). Focus on:

  • Pharmacophore alignment: Match the quinoline core and sulfanyl group to active sites.
  • Binding free energy calculations: Use MM/GBSA methods to rank affinity.
    Recent advances in conditional generative models (e.g., Adapt-cMolGPT) enable de novo design of analogs with improved target specificity by training on protein-ligand datasets .

Advanced: What experimental frameworks assess environmental persistence and ecotoxicological risks?

Adopt the INCHEMBIOL project’s approach:

  • Phase 1 (Lab): Measure logP (octanol-water partition coefficient) and hydrolysis half-life in pH 7–9 buffers.
  • Phase 2 (Field): Track bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
  • Phase 3 (Ecosystem): Use microcosm studies to evaluate impacts on microbial diversity (16S rRNA sequencing) .

Basic: How should biological activity assays be designed to evaluate antioxidant or enzyme-inhibitory effects?

  • Antioxidant assays: Use DPPH radical scavenging (IC50_{50} determination) and FRAP (ferric reducing power) with quercetin as a positive control.
  • Enzyme inhibition: For kinase assays, employ a fluorescence-based ADP-Glo™ kit with ATP concentrations varying from 1–100 µM.
    Randomized block designs with split-plot arrangements (e.g., trellis systems for variable isolation) reduce confounding variables .

Advanced: How can contradictory bioactivity data across studies be reconciled?

  • Meta-analysis: Apply mixed-effects models to aggregate data from heterogeneous assays (e.g., varying IC50_{50} values due to solvent polarity differences).
  • Mechanistic validation: Use CRISPR-edited cell lines to isolate target pathways and confirm on-/off-target effects .

Advanced: What green chemistry strategies can minimize hazardous byproducts during synthesis?

  • Solvent substitution: Replace DMF with cyclopentyl methyl ether (CPME), a safer polar aprotic solvent.
  • Catalyst optimization: Use immobilized lipases for esterification to reduce heavy-metal waste .

Advanced: How are structure-activity relationships (SAR) derived for analogs of this compound?

  • Synthetic modifications: Introduce electron-withdrawing groups (e.g., -NO2_2) at the quinoline 6-position to enhance electrophilicity.
  • In silico SAR: Combine QSAR models (e.g., CoMFA) with bioassay data to correlate substituent effects with IC50_{50} trends .

Basic: What protocols ensure compound stability under varying storage conditions?

  • Thermal stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC.
  • Light sensitivity: Store in amber vials under nitrogen; assess photodegradation using UV/Vis spectroscopy (λ = 300–400 nm) .

Advanced: How can multi-omics approaches elucidate mechanisms of action in complex biological systems?

Integrate transcriptomics (RNA-seq) and metabolomics (LC-HRMS) data from treated cell lines. For example:

  • Pathway enrichment analysis: Identify dysregulated pathways (e.g., NF-κB or MAPK) using KEGG/GO databases.
  • Network pharmacology: Construct compound-target-disease networks with Cytoscape to prioritize synergistic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.